molecular formula C21H20N4O5S B15218812 6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid CAS No. 126598-10-5

6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid

Cat. No.: B15218812
CAS No.: 126598-10-5
M. Wt: 440.5 g/mol
InChI Key: YPYNJBINLFVZNA-UHFFFAOYSA-N
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Description

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazine ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4,5-trimethoxyphenyl acetic acid, which is then reacted with appropriate reagents to form the triazole and thiadiazine rings. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects . The triazole and thiadiazine rings may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the triazole and thiadiazine rings.

    Triazole derivatives: Compounds containing the triazole ring but with different substituents.

    Thiadiazine derivatives: Compounds containing the thiadiazine ring but with different substituents.

Uniqueness

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

126598-10-5

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[6-phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C21H20N4O5S/c1-28-14-9-13(10-15(29-2)19(14)30-3)20-22-23-21-25(20)24-18(12-7-5-4-6-8-12)16(31-21)11-17(26)27/h4-10,16H,11H2,1-3H3,(H,26,27)

InChI Key

YPYNJBINLFVZNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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